REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH2:13][CH2:12][CH:11]([NH:14]C(=O)OC(C)(C)C)[CH2:10][CH2:9]2)=[N:6][CH:7]=1.C1COCC1.CO.[ClH:29]>O1CCOCC1>[ClH:29].[ClH:29].[CH3:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH2:13][CH2:12][CH:11]([NH2:14])[CH2:10][CH2:9]2)=[N:6][CH:7]=1 |f:5.6.7|
|
Name
|
|
Quantity
|
0.23 g
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=NC1)N1CCC(CC1)NC(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the residue washed with EtOAc
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.CC=1C=CC(=NC1)N1CCC(CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 181 mg | |
YIELD: PERCENTYIELD | 86.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |